molecular formula C14H12O2S B6325096 4-(2-Methylthiophenyl)benzoic acid, 95% CAS No. 330942-85-3

4-(2-Methylthiophenyl)benzoic acid, 95%

Cat. No. B6325096
CAS RN: 330942-85-3
M. Wt: 244.31 g/mol
InChI Key: MVPXKWATHOXIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylthiophenyl)benzoic acid, 95% (4-MTB), is a chemical compound that is widely used in scientific research. It is a type of organic acid, and its chemical structure is C9H8O2S. 4-MTB is often used as a reagent in organic synthesis and has been found to have a wide range of applications in scientific research. In

Scientific Research Applications

4-(2-Methylthiophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. It has also been used as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been used in the synthesis of polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).

Mechanism of Action

The mechanism of action of 4-(2-Methylthiophenyl)benzoic acid, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. This inhibition is thought to be due to the compound's ability to bind to the active site of the enzyme and prevent it from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylthiophenyl)benzoic acid, 95% are not well understood. However, it has been found to inhibit the enzyme acetyl-CoA carboxylase, which is involved in the regulation of fatty acid metabolism. In addition, 4-(2-Methylthiophenyl)benzoic acid, 95% has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(2-Methylthiophenyl)benzoic acid, 95% is its high purity (95%), which makes it ideal for use in scientific research. In addition, it is relatively inexpensive and readily available. However, there are some limitations to the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in laboratory experiments. For example, the compound is not very stable and can decompose over time. In addition, the compound is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.

Future Directions

There are several potential future directions for the use of 4-(2-Methylthiophenyl)benzoic acid, 95% in scientific research. For example, the compound could be used in the synthesis of new organic compounds, such as aryl sulfonamides, aryl thioesters, and thioureas. In addition, the compound could be used to study the mechanism of action of acetyl-CoA carboxylase and other enzymes involved in fatty acid metabolism. Furthermore, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used to study the biochemical and physiological effects of the compound, as well as its potential antioxidant properties. Finally, 4-(2-Methylthiophenyl)benzoic acid, 95% could be used in the synthesis of new polymers, such as poly(2-methylthiophene) and poly(2-methylthiophene-co-thiophene).

properties

IUPAC Name

4-(2-methylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPXKWATHOXIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylthiophenyl)benzoic acid

CAS RN

330942-85-3
Record name 2′-(Methylthio)[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330942-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A stirred mixture containing 4.15 g (0.025 mole) of 2-bromothioanisole, 5.08 g. (0.0025 mole) of 4-carboxybenzeneboronic acid, 10.36 g (0.075 mol) of potassium carbonate and 0.45 g (0.00063 mol) of dichlorobis(triphenylphosphine)palladium(II) in 40 mL of water and 20 mL of 1,4-dioxane was heated under reflux for two hours under nitrogen. The reacton mixture was allowed to cool to room temperature and filtered. The dioxane was removed in vacuo, the residue was diluted with 100 mL of water and then acidified with 20% hydrochloric acid. The crude product (6.1 g) was recrystallized from ethanol to yield the title compound, m.p. 220-222° C.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
0.0025 mol
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.45 g
Type
catalyst
Reaction Step Two

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